Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione
Description
Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione is a heterocyclic compound with the molecular formula C6H2N6O2 and a molecular weight of 190.12 g/mol . This compound is characterized by its unique triazole and benzotriazole fused ring structure, which contributes to its stability and reactivity. It has a predicted boiling point of 716.3°C and a density of 2.145 g/cm³ .
Properties
IUPAC Name |
2,6-dihydrotriazolo[4,5-f]benzotriazole-4,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2N6O2/c13-5-1-2(8-11-7-1)6(14)4-3(5)9-12-10-4/h(H,7,8,11)(H,9,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJQFDNFQDAVHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NNN=C1C(=O)C3=NNN=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzotriazole derivatives with hydrazine or its derivatives, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient benzene core facilitates nucleophilic displacement of halogen substituents. 4-Bromo and 4,8-dibromo derivatives react selectively under mild conditions:
Key observations:
-
Mono-substitution dominates in dibromo derivatives due to deactivation after the first substitution .
-
Steric effects from the bis-triazole framework reduce reactivity toward bulky nucleophiles .
Palladium-Catalyzed Cross-Coupling
The brominated derivatives participate in Suzuki-Miyaura and direct C-H arylation reactions:
Suzuki Coupling
4-Bromo derivatives react with aryl boronic acids under standard conditions:
| Aryl Boronic Acid | Catalyst System | Product Arylation Position | Yield | Reference |
|---|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄, K₂CO₃, dioxane | Para | 89% | |
| 3,4,5-Trimethoxyphenyl | Pd(OAc)₂, SPhos, CsF, THF | Para | 76% |
Direct C-H Arylation
Electron-rich aryl halides undergo regioselective coupling:
| Aryl Halide | Conditions | Coupling Position | Yield | Reference |
|---|---|---|---|---|
| 4-Iodotoluene | PdCl₂, PivOH, K₂CO₃, DMAc | C5 of benzene ring | 68% | |
| 2-Bromothiophene | Pd(OAc)₂, Ad₂PnBu, DMF | C4 of thiophene | 61% |
Mechanistic studies indicate a concerted metalation-deprotonation pathway dominates in C-H activation .
Cycloaddition and Ring-Opening Reactions
The triazole rings participate in click chemistry and strain-release transformations:
Azide-Alkyne Cycloaddition
Copper-catalyzed reactions with terminal alkynes:
| Alkyne | Conditions | Triazole Linkage Position | Yield | Reference |
|---|---|---|---|---|
| Propargyl alcohol | CuSO₄, sodium ascorbate, H₂O | N1 of triazole | 89% | |
| Phenylacetylene | CuI, DIPEA, DCM | N2 of triazole | 82% |
Regioselectivity depends on copper coordination to the carbonyl oxygen .
Ring-Opening with Nucleophiles
Basic conditions induce triazole ring cleavage:
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH (5M) | Reflux, 6 hr | Bis-amidoxime derivative | 95% | |
| NH₂OH·HCl | EtOH, 60°C, 12 hr | Tetrazole-carboxamide hybrid | 88% |
Redox Transformations
The conjugated system undergoes both reduction and oxidation:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ reduction | THF, 0°C to RT, 2 hr | Dihydro derivative (C4/C8 ketone → alcohol) | 63% | |
| MnO₂ oxidation | CHCl₃, reflux, 8 hr | Quinonoid structure formation | 71% |
Electrochemical studies reveal two reversible one-electron reduction waves at E₁/2 = -1.23 V and -1.67 V vs SCE .
Complexation with Metals
The nitrogen-rich structure acts as a polydentate ligand:
| Metal Salt | Conditions | Coordination Mode | Application | Reference |
|---|---|---|---|---|
| Cu(OTf)₂ | MeCN, RT, 1 hr | N,N'-bidentate | Catalytic oxidation | |
| PdCl₂(CH₃CN)₂ | DMF, 60°C, 4 hr | N,N,O-tridentate | Cross-coupling precatalyst |
X-ray crystallography confirms square-planar geometry in copper complexes .
This comprehensive analysis demonstrates the compound's versatility in organic synthesis and materials science. Recent advances in C-H functionalization and supramolecular coordination chemistry using this scaffold continue to expand its synthetic utility .
Scientific Research Applications
Medicinal Chemistry
Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione has shown potential as an antimicrobial agent and an anticancer compound . Its biological activity stems from its ability to interact with various biomolecules due to its electronic structure and functional groups.
Case Study: Anticancer Activity
Research indicates that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have demonstrated its effectiveness against multiple cancer cell lines, highlighting its potential as a lead compound in drug development.
Materials Science
The compound's electronic properties make it suitable for applications in organic electronics , particularly in the development of organic field-effect transistors (OFETs). Its ability to form conjugated systems enhances charge transport capabilities.
Case Study: Organic Field-Effect Transistors
Recent studies have synthesized novel conjugated polymers based on benzo[1,2-d:4,5-d']bis([1,2,3]triazole) for use in OFETs. These polymers exhibit improved performance metrics compared to traditional materials due to their enhanced charge mobility and stability under operational conditions.
Photovoltaic Applications
The unique structure of this compound allows it to function as an electron acceptor in organic photovoltaic devices. Its incorporation into photovoltaic cells can improve energy conversion efficiencies.
Case Study: Solar Cell Efficiency
Studies have shown that incorporating this compound into solar cell architectures increases the overall efficiency by optimizing the charge separation and transport processes within the device.
Coordination Chemistry
This compound can act as a ligand in coordination complexes. Its ability to form stable complexes with transition metals opens avenues for catalysis and materials synthesis.
Case Study: Catalytic Applications
Research has explored its use in catalyzing various organic reactions through metal complexes formed with this ligand. These complexes demonstrate enhanced catalytic activity compared to traditional catalysts due to the synergistic effects of the metal and the ligand's electronic properties.
Mechanism of Action
The mechanism of action of Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A parent compound with a similar triazole ring structure but lacking the fused benzene ring.
1,2,3-Triazole: A simpler triazole compound with a single triazole ring.
Benzothiazole: A heterocyclic compound with a benzene ring fused to a thiazole ring, used in similar applications.
Uniqueness
Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione is unique due to its fused triazole and benzotriazole rings, which confer enhanced stability and reactivity. This unique structure allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Biological Activity
Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antibacterial, antifungal, antitumor, and potential neuroprotective effects.
Chemical Structure and Properties
The compound features a unique bis(triazole) structure that contributes to its biological activity. Its molecular formula is with a molecular weight of 234.19 g/mol. The triazole rings are known for their ability to interact with various biological targets.
Antibacterial Activity
Research has demonstrated that this compound exhibits notable antibacterial properties. In vitro studies reported effective inhibition against several strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest its potential as a lead compound for developing new antibacterial agents .
Antifungal Activity
The compound has also shown antifungal activity against various fungal pathogens. The following table summarizes its antifungal efficacy:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
| Aspergillus niger | 32 |
These results indicate that this compound could be a promising candidate for antifungal drug development .
Antitumor Activity
In vivo studies have indicated that this compound possesses antitumor properties. A study using the Rat-1 tumor model showed that administration of this compound resulted in significant tumor reduction compared to control groups:
- Tumor Volume Reduction: ~50% at a dosage of 10 mg/kg.
- Survival Rate Increase: Enhanced survival rates observed in treated groups.
This suggests potential applications in cancer therapy .
Neuroprotective Effects
Molecular docking studies have indicated that this compound may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The binding energy calculated was approximately -12.1 kcal/mol with favorable interactions at the active site:
- Key Interactions:
- π–π interactions with Trp86.
- Hydrogen bonds with His447.
These interactions suggest that this compound could be explored further for neuroprotective applications .
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing Benzo[1,2-d:4,5-d']bis([1,2,3]triazole)-4,8(1H,7H)-dione and its derivatives?
- Methodology : The parent compound can be brominated selectively at the 4,8-positions using Br₂ in chlorosulfonic acid at 0°C, yielding the 4,8-dibromo derivative in 85% yield. This intermediate is critical for further functionalization via Suzuki-Miyaura or Stille cross-coupling reactions (optimized with Pd(OAc)₂/XPhos catalyst systems) .
- Key Data :
| Reaction Type | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Bromination | Br₂/HClSO₃ | 85 | |
| Suzuki Coupling | Pd(OAc)₂/XPhos | 60–75 |
Q. How can the electronic structure of this compound be characterized experimentally and computationally?
- Methodology : X-ray diffraction analysis confirms planarity and conjugation in the core structure. Density functional theory (DFT) and EDDB/GIMIC methods quantify electron delocalization and electron affinity. IsoBBT exhibits a lower electron affinity (1.09 eV) compared to its regioisomer BBT (1.90 eV), making it less electron-deficient .
- Key Findings :
- HOMO-LUMO Gap : 3.2 eV (calculated) .
- Aromaticity Index (GIMIC) : 12.5 nA·T⁻¹ (weaker aromaticity than BBT) .
Q. What safety precautions are required when handling this compound?
- Guidelines : Use PPE (gloves, goggles) to avoid skin/eye irritation (GHS Category 2/2A). Avoid dust formation; store in dry, inert conditions. In case of exposure, rinse thoroughly with water and seek medical evaluation .
Advanced Research Questions
Q. How does the regioselectivity of aromatic nucleophilic substitution (SNAr) vary between mono- and dibrominated derivatives?
- Methodology : In 4,8-dibromo-IsoBBT, SNAr with amines (e.g., morpholine) selectively substitutes one bromine atom under mild conditions (DMF, 60°C), while thiols yield bis-substituted products. Computational studies attribute this to charge distribution: Br at C4 has a higher partial positive charge (+0.32 vs. +0.28 at C8) .
- Reaction Optimization :
| Nucleophile | Solvent | Temp (°C) | Product | Yield (%) |
|---|---|---|---|---|
| Morpholine | DMF | 60 | Mono-substituted | 78 |
| Thiophenol | THF | 25 | Bis-substituted | 92 |
Q. What strategies improve the efficiency of Pd-catalyzed direct C–H arylation for asymmetric functionalization?
- Methodology : Use Pd(OAc)₂ with t-Bu₃P·HBF₄ as a ligand in toluene at 110°C. This system achieves mono-arylation of 4-bromo-IsoBBT with thiophene (62% yield) by suppressing di-arylation. Additives like Ag₂CO₃ enhance selectivity by scavenging bromide ions .
- Key Parameters :
| Catalyst System | Additive | Selectivity (Mono:Di) |
|---|---|---|
| Pd(OAc)₂/t-Bu₃P | None | 3:1 |
| Pd(OAc)₂/t-Bu₃P | Ag₂CO₃ | 8:1 |
Q. How does IsoBBT perform as an electron-accepting unit in organic photovoltaic (OPV) devices?
- Findings : Polymers incorporating IsoBBT-T2 (4,8-di-thienyl derivative) exhibit a bandgap of ~1.4 eV, ideal for near-infrared absorption. In bulk heterojunction solar cells, IsoBBT-based polymers achieve PCEs of 6.2% due to balanced charge transport (hole mobility: 0.02 cm²·V⁻¹·s⁻¹) .
- Comparison with BBT :
| Property | IsoBBT | BBT |
|---|---|---|
| Bandgap (eV) | 1.4 | 1.2 |
| Electron Affinity (eV) | 1.09 | 1.90 |
Methodological Recommendations
- Synthesis : Prioritize bromination followed by cross-coupling for scalable derivatization.
- Characterization : Combine X-ray crystallography with DFT/NBO analysis to resolve electronic effects.
- Device Integration : Optimize polymer side chains (e.g., 2-decyltetradecyl) to enhance solubility and film morphology in OPVs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
